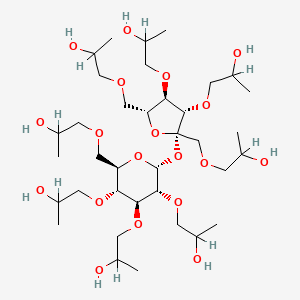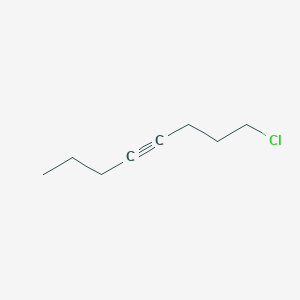
5-Methoxyquinoline-2-carboxylic acid
Descripción general
Descripción
5-Methoxyquinoline-2-carboxylic acid (MQC) is an organic compound that has been studied for its potential applications in the scientific research field. It is a white powder with a melting point of 122-125°C and is soluble in water. MQC is an important building block for the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. In recent years, MQC has been studied for its potential applications in the scientific research field, including its use as a reagent in biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
Natural Occurrence and Isolation :
- A variant of quinoline-2-carboxylic acid, specifically 4-hydroxy-6-methoxyquinoline-2-carboxylic acid (also known as 6-methoxy-kynurenic acid), has been isolated from the plant species Ephedra pachyclada ssp. sinaica. This highlights the natural occurrence of similar compounds in botanical sources (Starratt & Caveney, 1996).
Chemosensor Applications :
- Research has shown that 5-Chloro-8-methoxyquinoline, a related compound, can act as a selective chemosensor for cadmium ions. This compound displays a significant increase in fluorescence upon binding with Cd2+ ions, suggesting its potential application in monitoring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).
Pharmaceutical Research :
- In the field of pharmaceutical research, derivatives of quinoline-2-carboxylic acid, like the cephalosporin derivative mentioned in a study, can be used as carriers for a wide range of drugs. These derivatives show promise in developing prodrugs, especially in antimalarial applications (Blau et al., 2008).
Material Science and Crystallography :
- Studies have been conducted on the crystalline structure of salts containing 4-methoxyquinoline-2-carboxylate, providing insights into the hydrogen bonding interactions in these compounds. Such research has implications in the field of material science and crystallography (Thanigaimani et al., 2012).
Fluorescence and Labeling Applications :
- A novel fluorophore, 6-methoxy-4-quinolone, derived from a similar compound, has been identified for its strong fluorescence in a wide pH range, making it a valuable tool for biomedical analysis and fluorescent labeling in various research applications (Hirano et al., 2004).
Herbicidal Potential :
- Research into 8-Methoxyquinoline derivatives has demonstrated their potential as herbicides. This highlights the possibility of using structurally similar compounds, such as 5-Methoxyquinoline-2-carboxylic acid, in agricultural applications (A. E. et al., 2015).
Antibacterial Agents :
- Studies on quinolone derivatives have shown their effectiveness as antibacterial agents. This suggests the potential of 5-Methoxyquinoline-2-carboxylic acid and its derivatives in developing new antibacterial drugs (Sánchez et al., 1995).
Synthetic Chemistry :
- In synthetic chemistry, 5-Methoxyquinoline-2-carboxylic acid and its derivatives are used as intermediates in the synthesis of complex molecules. This includes the creation of novel quinolone and quinoline-2-carboxylic acid amides, which have applications in various fields, including medicinal chemistry (Horchler et al., 2007).
Propiedades
IUPAC Name |
5-methoxyquinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-10-4-2-3-8-7(10)5-6-9(12-8)11(13)14/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLOPVIKZYEGTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652248 | |
| Record name | 5-Methoxyquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxyquinoline-2-carboxylic acid | |
CAS RN |
852402-70-1 | |
| Record name | 5-Methoxyquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl[1,2,4]triazolo[1,5-a]pyridin-7(3H)-one](/img/structure/B3059508.png)








![1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3059523.png)
![1-[5-(4-Methylphenyl)-2-thienyl]ethanone](/img/structure/B3059524.png)

![[4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B3059528.png)
